d-Epiandrosterone

Description

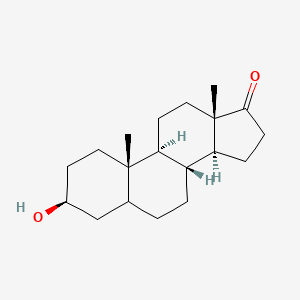

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

QGXBDMJGAMFCBF-QRIARFFBSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

melting_point |

178 °C |

physical_description |

Solid |

solubility |

0.0202 mg/mL at 23 °C |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of D Epiandrosterone

Precursor Substrates and Enzymatic Conversion Pathways

The biosynthesis of d-Epiandrosterone involves specific enzymatic transformations from key steroid precursors.

This compound is naturally produced from the adrenal hormone dehydroepiandrosterone (B1670201) (DHEA) primarily through the action of the enzyme 5α-reductase. ebi.ac.ukwikipedia.orgarborassays.com DHEA itself is a highly abundant circulating steroid in humans, primarily synthesized in the adrenal glands, gonads, and brain from cholesterol via pregnenolone (B344588) and 17α-hydroxypregnenolone intermediates. wikipedia.orgbioscientifica.comnih.gov While DHEA is a precursor for more potent sex hormones like testosterone (B1683101) and estradiol (B170435), its metabolites, including this compound, are also considered physiological effectors. ebi.ac.uk

This compound is also recognized as a metabolite of both testosterone and dihydrotestosterone (B1667394) (DHT). ebi.ac.ukwikipedia.org DHT, a more potent androgen than testosterone, is inactivated in the liver and extrahepatic tissues, such as the skin, into 3α-androstanediol and 3β-androstanediol by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively. These diols are subsequently converted into androsterone (B159326) and this compound. wikipedia.org Testosterone can be metabolized to this compound, along with other metabolites like 5α-DHT and androsterone, through the actions of enzymes such as 5α-reductase and 3α/β-hydroxysteroid dehydrogenases. researchgate.net

The "backdoor pathway" represents an alternative route for androgen synthesis that bypasses the conventional intermediates of DHEA, androstenedione (B190577), and testosterone. nih.govresearchgate.netscielo.br This pathway plays a crucial role in early male sexual development and can become active in conditions like congenital adrenal hyperplasia. wikipedia.orgnih.gov In the backdoor pathway, 17α-hydroxyprogesterone is sequentially reduced at positions 5α- and 3α-, forming intermediate compounds like 5α-pregnane-17α-ol-3,20-dione (pdiol) and 17OH-allopregnanolone. scielo.brnih.govoup.com The 17,20-lyase activity of CYP17A1 then cleaves the C17-C20 bond of 17OH-allopregnanolone, leading to the formation of androsterone. scielo.brnih.gov Androsterone can then be reduced to androstanediol by enzymes like 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) or aldo-keto reductase type 1C3 (AKR1C3, also known as 17βHSD5). nih.govoup.com While androsterone is identified as the main backdoor androgen in the human male fetus, this compound is closely related as its 3β-isomer. wikipedia.orgwikipedia.org The backdoor pathway intermediates, including androsterone, are predominantly found in the placenta, liver, and adrenal glands, with very low levels in the fetal testes. researchgate.netwikipedia.org

The enzymes involved in the conversion pathways of this compound are summarized in the following table:

| Enzyme Name | Role in this compound Synthesis Pathway | Precursor Substrate(s) | Product(s) (leading to/from this compound) | Citation |

| 5α-reductase | Converts DHEA to this compound | Dehydroepiandrosterone (DHEA) | This compound | ebi.ac.ukwikipedia.orgarborassays.com |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts androstanedione (B1670583) to this compound; Inactivates DHT to 3β-androstanediol | Androstanedione; Dihydrotestosterone (DHT) | This compound; 3β-androstanediol | ebi.ac.ukwikipedia.orgwikipedia.org |

| 17β-hydroxysteroid dehydrogenase | Converts androstanediol to this compound | Androstanediol | This compound | ebi.ac.ukwikipedia.org |

| 3α-hydroxysteroid dehydrogenase | Inactivates DHT to 3α-androstanediol | Dihydrotestosterone (DHT) | 3α-androstanediol | wikipedia.org |

| CYP17A1 (17,20-lyase activity) | Involved in backdoor pathway, producing androsterone from 17OH-allopregnanolone | 17OH-allopregnanolone | Androsterone | scielo.brnih.gov |

| AKR1C3 (17βHSD5) | Reduces androsterone to androstanediol in backdoor pathway | Androsterone | Androstanediol | nih.govoup.com |

Tissue and Organ-Specific Synthesis of this compound

This compound is endogenously produced in several tissues and organs within the human body. hmdb.cachemicalbook.com

The adrenal glands, specifically the zona reticularis of the adrenal cortex, are a significant site of this compound synthesis. ebi.ac.ukbioscientifica.comhmdb.casav.sk DHEA, a primary precursor for this compound, is secreted in large quantities by the adrenal cortex and its production is partly regulated by adrenocorticotropic hormone (ACTH). testcatalog.orgpathologytestsexplained.org.auirb.hr The adrenal glands are also involved in the backdoor pathway of androgen synthesis, with intermediates like androsterone being found in the fetal adrenal. researchgate.netwikipedia.org

Central Nervous System (CNS) Synthesis (Neurosteroidogenesis)

Steroids synthesized de novo within the central nervous system (CNS) are termed neurosteroids. Dehydroepiandrosterone (DHEA), a direct precursor to this compound, is known to be produced in the brain and functions as a neurosteroid. wikipedia.org While specific detailed pathways for this compound synthesis directly within the CNS are less extensively documented in the provided literature, its close structural and metabolic relationship to DHEA and androsterone (its 3α-isomer, also recognized as a neurosteroid) wikipedia.org suggests that this compound likely participates in neurosteroidogenesis. This implies its potential for local synthesis from its precursors within brain tissues, contributing to the complex neurochemical environment.

Extragonadal/Peripheral Tissue Bioconversion

Beyond the primary steroidogenic organs, this compound and its precursors are subject to significant bioconversion in various extragonadal and peripheral tissues. The adrenal cortex, specifically the zona reticularis, is a major site of DHEA production, with a smaller proportion secreted by the gonads. wikipedia.org DHEA is also produced in other peripheral tissues, including adipose tissue and the gastrointestinal tract. ebi.ac.ukthermofisher.com

In these peripheral tissues, DHEA and its sulfated form, DHEA-S, can be converted into more potent androgens and estrogens. kup.atnih.govresearchgate.net This "intracrine" metabolism is crucial, as these tissues possess the necessary enzyme systems for such conversions. Key enzymes involved include 3β-hydroxysteroid dehydrogenase (3β-HSD) for the formation of androstenedione, 17β-hydroxysteroid dehydrogenase for testosterone synthesis, and aromatase for estrogen synthesis. kup.atglowm.com

Specifically, the conversion of DHEA to this compound in peripheral tissues is catalyzed by 5α-reductase. wikipedia.orgebi.ac.uk This local tissue-specific bioconversion allows for the production of active androgens where needed, minimizing the systemic circulation of these potent hormones and thereby potentially reducing undesirable effects in other tissues. researchgate.net

Molecular and Cellular Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to intricate molecular and cellular regulatory mechanisms, involving both hormonal signals and the specific activities of key enzymes.

Hormonal Regulation (e.g., ACTH, GnRH)

Adrenocorticotropic Hormone (ACTH): The production of DHEA in the adrenal cortex, a direct precursor to this compound, is primarily controlled by adrenocorticotropic hormone (ACTH). wikipedia.orgthermofisher.comnih.gov ACTH, released by the pituitary gland, stimulates the adrenal glands to synthesize and release various steroids, including cortisol and androgens like DHEA. clevelandclinic.org During adrenarche, a period of increased adrenal androgen production, there are notable increases in the levels of 17-OH pregnenolone, DHEA, and DHEA-S. This rise is associated with maturational increases in the activity of 17-hydroxylase and 17,20-lyase (CYP17A1) within the developing zona reticularis, a process influenced by ACTH. oup.com Corticotropin-releasing hormone (CRH), which regulates ACTH release, also plays a role, directly stimulating adrenal androgen secretion, including DHEA and androstenedione. oup.com

Gonadotropin-Releasing Hormone (GnRH): While the adrenal glands are the major source, DHEA is also produced in the gonads, and this production is under the control of gonadotropin-releasing hormone (GnRH). wikipedia.org

Enzymatic Regulation (e.g., CYP17A1, 3β-Hydroxysteroid Dehydrogenase, 5α-reductase)

The specific enzymes involved in the steroidogenic pathway critically regulate the biosynthesis of this compound:

CYP17A1 (17α-hydroxylase/17,20-lyase): This cytochrome P450 enzyme is essential for the synthesis of DHEA from pregnenolone. It possesses both 17α-hydroxylase and 17,20-lyase activities, converting pregnenolone to 17α-hydroxypregnenolone and subsequently cleaving the side chain to form DHEA. wikipedia.orgnih.govresearchgate.net As DHEA is the direct precursor to this compound, CYP17A1 acts as a crucial upstream regulator of this compound production.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme family is involved in the conversion of 3β-hydroxy-Δ5-steroids, such as DHEA, into 3-keto-Δ4-steroids, such as androstenedione. kup.atglowm.com While this compound itself is a 3β-hydroxy steroid, it can be formed from androstanedione through the action of 3β-hydroxysteroid dehydrogenase. wikipedia.org This highlights the complex and sometimes reversible nature of steroid metabolism. Notably, a relatively low activity of 3β-HSD in the developing zona reticularis contributes to the preferential production of DHEA during adrenarche. oup.com

5α-reductase: This enzyme directly catalyzes the conversion of DHEA to this compound. wikipedia.orgebi.ac.uk It is also responsible for the conversion of androstenedione into 5α-androstanedione. wikipedia.orgontosight.ai The presence and activity of 5α-reductase in various target tissues are critical for the local activation of androgen precursors, including the formation of this compound. glowm.com

Metabolic Fates and Biotransformation Dynamics of D Epiandrosterone

Identification and Characterization of d-Epiandrosterone Metabolites

Other Oxidative Metabolites

This compound (EpiA) is a key derivative within the oxidative metabolism pathways of dehydroepiandrosterone (B1670201) (DHEA) nih.govnih.gov. These oxidative processes lead to the formation of diverse oxygenated metabolites, particularly through hydroxylation at positions such as 7, 16, and 17 of the steroid nucleus nih.govnih.gov.

EpiA itself can serve as a substrate for various enzymatic systems, including cytochrome P450 enzymes and specific hydroxylases like 25-hydroxycholesterol (B127956) 7α-hydroxylase (EC 1.14.13.100). These enzymes facilitate the production of 7α- and 7β-hydroxylated metabolites in human brain tissue and other organs wikipedia.orgwikidata.org. The human liver, for instance, contains enzymes capable of performing 7α- and 16α-hydroxylation of epiandrosterone (B191177) wikidata.org. Furthermore, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is involved in the oxidoreduction of 7-hydroxylated substrates, while 17β-hydroxysteroid dehydrogenase contributes to the reduction of 17-oxo-steroids into 17β-hydroxysteroids wikidata.org. These enzymatic activities underscore the complexity of this compound's oxidative biotransformation, yielding a range of metabolites with potential biological activities.

Table 1: Key Oxidative Metabolites of this compound and Related Steroids

| Parent Compound | Metabolite Type | Position of Oxidation | Specific Metabolites (Examples) | Enzymes Involved (if specified) | Tissue/Context |

| This compound | Hydroxylated | 7α, 7β | 7α-hydroxyepiandrosterone, 7β-hydroxyepiandrosterone | Cytochrome P450 species, 25-hydroxycholesterol 7α-hydroxylase (EC 1.14.13.100) | Human brain, other organs |

| This compound | Hydroxylated | 16α | 16α-hydroxyepiandrosterone (implied) | Hepatic enzymes | Human liver |

| DHEA | Hydroxylated | 7, 16, 17 | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 7-oxo-DHEA | 11β-HSD1 (for 7-oxo-DHEA interconversion), CYP7B1, CYP3A4 | Brain, peripheral tissues, liver |

Intracellular Trafficking and Hydrolysis of this compound Esters

This compound, similar to other steroid hormones, can exist in esterified forms, predominantly as sulfate (B86663) or fatty acyl esters. These conjugates undergo specific intracellular trafficking and subsequent hydrolysis to liberate the unconjugated, biologically active steroid uni.lucymitquimica.com. Epiandrosterone 3-sulfate, for instance, is a notable conjugate whose hydrolysis is critical for its metabolic fate and detectability in analytical assays nih.govuni.lu.

The enzymatic hydrolysis of steroid sulfate esters, including epiandrosterone 3-sulfate, is facilitated by sulfatases. Research has demonstrated that a purified arylsulfatase derived from Pseudomonas aeruginosa can selectively hydrolyze a variety of steroid sulfates, illustrating the enzymatic mechanisms underlying deconjugation nih.gov. This process is essential for releasing the free steroid from its sulfate conjugate, which is often a product of DHEA metabolism and plays a role in the androgen steroid pathway uni.lu.

Beyond sulfate conjugates, fatty acyl esters of steroids also undergo intracellular processing. Studies involving dehydroepiandrosterone-fatty acyl esters (DHEA-FAE) serve as a model for understanding the trafficking and hydrolysis of steroid fatty acyl esters. These compounds are internalized by cells through LDL receptor or related receptor-mediated uptake nih.gov. Following cellular uptake, intracellular hydrolysis occurs, a process to which lysosomal acid lipase (B570770) (LAL) contributes to deesterification. However, LAL is not the sole enzyme responsible, suggesting the involvement of other esterase activities in this crucial step nih.gov. These esterified forms can function as a reservoir, providing a sustained release of the active hormone upon enzymatic hydrolysis uni.lu. The ability to hydrolyze these esters is fundamental for the steroid's bioavailability and its subsequent participation in metabolic transformations.

Tissue-Specific Metabolic Heterogeneity of this compound

The metabolism of this compound exhibits considerable variability across different tissues, reflecting the distinct enzymatic complements present in various biological environments. This compound is endogenously synthesized in a range of tissues, including the adrenal cortex, gonads, brain, and gastrointestinal tract wikipedia.org. This widespread synthesis highlights its importance as a naturally occurring steroid with diverse physiological implications.

The expression of specific enzymes in different tissues dictates the unique metabolic pathways that this compound can undergo. For example, the human liver contains particular enzymes responsible for the 7α- and 16α-hydroxylation of epiandrosterone wikidata.org. Similarly, the brain and other organs utilize cytochrome P450 species and other enzymes to generate 7α- and 7β-hydroxylated metabolites from EpiA wikipedia.orgwikidata.org. These hydroxylated derivatives can possess distinct biological activities, emphasizing the critical role of tissue-specific transformations.

Furthermore, the influence of this compound on cellular metabolism can vary depending on the tissue type. In pancreatic islets, for instance, this compound has been observed to inhibit glucose oxidation, glycolysis, and the pentose (B10789219) shunt activity nih.govnih.gov. This specific metabolic interaction illustrates how this compound can modulate energy utilization pathways in a tissue-dependent manner. The broader context of androgen metabolism, which includes this compound, is known to differ based on factors such as sex, age, thyroid status, and body weight, and notably, from one tissue to another. Splanchnic tissues, particularly the liver, represent major sites of androgen transformation guidetopharmacology.org. Adipose tissue also actively metabolizes androgens, including their aromatization into estrogens, further demonstrating this metabolic heterogeneity guidetopharmacology.org.

Table 2: Enzymes Involved in this compound Metabolism and Their Tissue Localization

| Enzyme Class/Name | Specific Activity | Tissue Localization | Role in this compound Metabolism |

| Cytochrome P450 species | Hydroxylation (e.g., 7α, 7β) | Human brain, other organs, liver | Formation of hydroxylated this compound metabolites |

| 25-hydroxycholesterol 7α-hydroxylase (EC 1.14.13.100) | 7α-hydroxylation | Human brain, other organs | Catalyzes 7α-hydroxylation of EpiA |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Oxidoreduction of 7-hydroxylated substrates | Human liver, other tissues | Interconversion of 7α- and 7β-hydroxy-DHEA to 7-oxo-DHEA |

| 17β-Hydroxysteroid Dehydrogenase | Reduction of 17-oxo-steroids | Human liver, other tissues | Converts 17-oxo-steroids (like EpiA) to 17β-hydroxysteroids |

| Arylsulfatase (Pseudomonas aeruginosa) | Hydrolysis of sulfate esters | Bacterial (used in analytical methods, implies similar mammalian enzymes) | Deconjugation of epiandrosterone 3-sulfate |

| Lysosomal Acid Lipase (LAL) | Deesterification of fatty acyl esters | Intracellular (e.g., HeLa cells, fibroblasts) | Contributes to hydrolysis of DHEA-fatty acyl esters (model for steroid fatty acyl esters) |

| Enzymes for 16α-hydroxylation | 16α-hydroxylation | Human liver | Formation of 16α-hydroxyepiandrosterone (implied) |

| Enzymes affecting glucose oxidation, glycolysis, pentose shunt | Metabolic regulation | Pancreatic islets | Inhibition of glucose metabolism by EpiA |

Molecular Mechanisms of Action of D Epiandrosterone

Receptor-Mediated Signaling Pathways

DHEA's influence on cellular function is largely mediated by its ability to bind to and modulate the activity of specific receptors. These interactions can trigger a cascade of intracellular events, leading to changes in gene expression and cellular behavior.

While traditionally considered a prohormone, evidence suggests that DHEA possesses intrinsic androgenic activity. nih.gov Studies have demonstrated that DHEA can directly interact with the androgen receptor (AR), a ligand-dependent nuclear transcription factor that plays a crucial role in mediating the actions of androgens. nih.govnih.gov

Upon binding to androgens, the AR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. nih.gov In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govyoutube.com

Research has shown that DHEA treatment can significantly increase AR protein levels both in the brain and in cell cultures. nih.gov Furthermore, DHEA has been found to promote AR-mediated transcriptional activity. nih.govresearchgate.net This suggests that DHEA can directly influence gene expression through the AR pathway. Notably, this effect does not appear to be solely dependent on its metabolic conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as studies have shown that DHEA's ability to augment AR levels is not blocked by inhibitors of 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in androgen synthesis. nih.govresearchgate.net In competitive binding assays, DHEA has also been shown to compete with DHT for binding to recombinant AR. nih.govresearchgate.net

These findings indicate that DHEA can function as a direct modulator of AR signaling, affecting gene function through its interaction with this receptor. nih.gov

Table 1: Summary of d-Epiandrosterone's Interaction with the Androgen Receptor

| Mechanism | Effect | Supporting Evidence |

|---|---|---|

| AR Upregulation | Increases AR protein levels in vivo and in vitro. nih.gov | Studies in mouse brain and immortalized GT1-7 hypothalamic cells. nih.gov |

| Transcriptional Activity | Promotes AR-mediated gene expression. nih.govresearchgate.net | Reporter gene assays in CV-1 cells transfected with an MMTV-ARE-CAT reporter. nih.gov |

| Direct Binding | Competes with dihydrotestosterone (DHT) for binding to the AR. nih.govresearchgate.net | Radioligand binding assays with recombinant AR. nih.gov |

| Independence from Metabolism | Androgenic effects are not blocked by 3β-HSD inhibitors. nih.govresearchgate.net | Experiments using the 3β-HSD inhibitor trilostane. nih.gov |

In addition to its effects on the androgen receptor, DHEA and its metabolites can also modulate the activity of estrogen receptors (ERs), particularly the beta subtype (ERβ). nih.govresearchgate.net Studies have shown that DHEA and its derivatives, such as androstenediol (B1197431) and 7-oxo-DHEA, can stimulate reporter gene activity in cells transfected with ERβ. nih.govresearchgate.net

The interaction of DHEA metabolites with ERβ has been demonstrated through competitive binding assays, where they compete with 17β-estradiol for binding to the receptor. nih.govresearchgate.net This direct interaction suggests that DHEA metabolites can act as ligands for ERβ. nih.govresearchgate.net The transcriptional activity induced by DHEA and its metabolites in ERβ-expressing cells can be inhibited by ER antagonists, further confirming the involvement of this receptor. nih.govresearchgate.net

The androgenic DHEA metabolite 7β-Hydroxy-epiandrosterone (7β-OH-EpiA) has been shown to interact with ERβ and exert anti-estrogenic effects in breast cancer cell lines. nih.gov This interaction is associated with the inhibition of cell proliferation and cell cycle arrest. nih.gov

DHEA is considered a neurosteroid, meaning it is synthesized in the central nervous system and can modulate neuronal activity. nih.govnih.govnih.govplos.orgovid.com Its effects on the brain are mediated, in part, through its interactions with various neurosteroid receptors. nih.gov

DHEA and its sulfated form, DHEA-S, are known to act as negative allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govwikipedia.org This means they can reduce the receptor's activity, leading to a decrease in its inhibitory effects. The presence of the γ subunit in the GABA-A receptor appears to enhance the efficacy of DHEAS. nih.gov The mechanism of inhibition by DHEAS differs from that of other neurosteroids like pregnenolone (B344588) sulfate (B86663), suggesting distinct interaction sites or mechanisms of action. nih.gov

DHEA has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation. nih.govwikipedia.orgyoutube.com DHEA can enhance the function of the NMDA receptor, leading to an increase in intracellular calcium levels. nih.gov This potentiation of NMDA receptor activity is thought to contribute to some of the neuroprotective and cognitive-enhancing effects attributed to DHEA. nih.govnih.gov The stimulatory effect of DHEA on NMDA receptors can be blocked by specific NMDA receptor antagonists. nih.gov

DHEA is an agonist for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. nih.govnih.govplos.orgovid.com Activation of the sigma-1 receptor by DHEA has been linked to a variety of cellular processes, including the modulation of intracellular calcium signaling and the regulation of protein kinase C activity. nih.govovid.com Stimulation of the sigma-1 receptor by DHEA has been shown to improve cognitive function and enhance neurogenesis in animal models. nih.govnih.govplos.org These effects are associated with the activation of downstream signaling pathways, including CaM kinase II, protein kinase C, and extracellular signal-regulated kinase (ERK). nih.govovid.com The cognitive-enhancing effects of DHEA can be blocked by a sigma-1 receptor antagonist, confirming the involvement of this receptor. nih.govplos.org

Table 2: Overview of this compound's Neurosteroid Receptor Interactions

| Receptor | Effect | Downstream Consequences |

|---|---|---|

| GABA-A Receptor | Negative Allosteric Modulator/Antagonist nih.gov | Reduced inhibitory neurotransmission |

| NMDA Receptor | Positive Allosteric Modulator/Stimulator nih.gov | Enhanced excitatory neurotransmission, increased intracellular calcium nih.gov |

| Sigma-1 Receptor | Agonist/Activator nih.govnih.govplos.org | Improved cognitive function, enhanced neurogenesis, activation of CaMKII, PKC, and ERK nih.govnih.govplos.orgovid.com |

Other Nuclear Receptors and G-protein Coupled Receptors (GPCRs)

While this compound is recognized as a weak androgen, implying some interaction with the classical nuclear androgen receptor, its engagement with other receptor systems is an area of ongoing investigation. The rapid effects of many steroid hormones are mediated by receptors on the cell surface, including G protein-coupled receptors (GPCRs), which transmit signals across the cell membrane to initiate intracellular cascades. frontiersin.orgnih.gov

For androgens in general, specific membrane receptors like the zinc transporter ZIP9 and GPRC6A, both of which are GPCRs, have been identified as mediating rapid, non-genomic signaling. ubi.ptwikipedia.org Some evidence suggests that this compound binds to receptors located in the cell membrane to activate intracellular signaling pathways. biosynth.com

Additionally, certain neurosteroids, which are structurally related to this compound, are known to act as potent allosteric modulators of neurotransmitter receptors such as the gamma-aminobutyric acid A (GABA-A) receptor. nih.gov For instance, the DHT metabolite 5α-androstane-3α,17β-diol is a known modulator of GABA-A receptor function. nih.gov However, the specific activity of this compound (a 3β-hydroxy steroid) at this receptor is less clear, with some research on analogous compounds suggesting that the 3β-hydroxy configuration may lack the in-vitro activity seen with 3α-hydroxy steroids at the GABA-A receptor. nih.govnih.gov

Post-Receptor Intracellular Signaling Cascade Modulation

Following receptor binding, this compound can influence a variety of downstream signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3 (PI3) Kinase Pathways

The direct modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3 (PI3) Kinase signaling pathways by this compound is not extensively documented in current scientific literature. While these pathways are known to be affected by its precursor DHEA, specific research delineating the effects of this compound itself on these cascades is limited. nih.govnih.govnih.gov

Nitric Oxide Synthase Activation

The direct activation of nitric oxide synthase (NOS) by this compound is not specifically detailed in available research, which has more thoroughly investigated the mechanisms of its precursor, DHEA. Studies on DHEA have shown that it can stimulate endothelial nitric oxide synthase (eNOS) through both rapid, non-transcriptional mechanisms and by enhancing eNOS expression. nih.govresearchgate.net

Reactive Oxygen Species Production and Antioxidant Enzyme Modulation

This compound has been reported to exhibit antioxidant properties. biosynth.com Research suggests it may function by inhibiting lipid peroxidation and the formation of free radicals, which are types of reactive oxygen species (ROS). biosynth.com The balance between ROS production and the cell's antioxidant defenses is critical for maintaining cellular health, and excessive ROS can lead to oxidative stress and cellular damage. mdpi.comfrontiersin.org By potentially limiting the generation of free radicals, this compound may contribute to the modulation of the cellular redox environment. biosynth.com

Biological Roles and Preclinical Mechanistic Investigations of D Epiandrosterone

Neurophysiological and Neuroprotective Actions

d-Epiandrosterone is recognized as a potential neurosteroid, indicating its capacity to influence neuronal function and brain activity. nih.gov Its actions in the central nervous system (CNS) involve interactions with key neurotransmitter receptors.

Modulation of Emotion Regulation Neurocircuits in Animal Models

While extensive research on the direct modulation of emotion regulation neurocircuits by this compound in animal models is still developing, its precursor, dehydroepiandrosterone (B1670201) (DHEA), has demonstrated significant effects. DHEA has been shown to possess anxiolytic and anti-aggressive properties in rodents. ruhr-uni-bochum.denih.gov The neurosteroid actions of this compound itself include binding to the gamma-aminobutyric acid (GABA)/benzodiazepine-receptor complex (GABA-RC) as a negative non-competitive modulator, and signaling through the N-methyl-D-aspartate (NMDA) receptor. nih.gov These receptor interactions are fundamental to neurocircuit function and may underlie potential influences on emotional regulation.

Effects on Amygdala Intrinsic Connectivity

Studies investigating neurosteroid impact on intrinsic connectivity networks have shown that dehydroepiandrosterone (DHEA) modulates amygdala functional connectivity during resting state. nih.govnih.gov Specifically, DHEA administration reduced connectivity between the amygdala and periamygdala, and between the amygdala and insula. nih.govnih.gov This reduction in connectivity within the amygdala and between the amygdala and periamygdala may contribute to DHEA's observed anxiolytic effects. nih.gov Furthermore, DHEA's influence on amygdala to insula connectivity and interamygdala connectivity suggests a modulatory role on the intrinsic connectivity of the salience network. nih.gov

Neuroprotection in Models of Neuronal Damage (e.g., Cerebral Ischemia)

While this compound (EPIA) itself has been reported to be devoid of neuroprotective efficacy in certain in vitro models of neuronal damage, its 7-hydroxylated metabolites, specifically 7α-hydroxy-epiandrosterone (7α-OH-EpiA) and 7β-hydroxy-epiandrosterone (7β-OH-EpiA), have demonstrated significant neuroprotective properties. nih.govresearchgate.net

In organotypic hippocampal slice cultures exposed to hypoxia, both 7α-OH-EpiA and 7β-OH-EpiA significantly reduced neurotoxicity at concentrations as low as 10 nM and 100 nM. nih.govresearchgate.net In contrast, epiandrosterone (B191177), oestradiol, and dehydroepiandrosterone did not exhibit neuroprotective effects at 100 nM under these conditions. nih.govresearchgate.net

Further preclinical investigations in in vivo rat models of cerebral ischemia have confirmed the neuroprotective efficacy of 7β-OH-EpiA. nih.govresearchgate.net

Table 1: Neuroprotective Effects of 7β-Hydroxy-Epiandrosterone in Cerebral Ischemia Models

| Model Type | Dose (mg/kg) | Effect | Reference |

| Global Forebrain Ischemia | 0.1 | Significantly reduced hippocampal cell loss | nih.govresearchgate.net |

| Focal Ischemia | 0.03 | Neuroprotective, even with delayed administration (up to 6 hours post-onset) | nih.govresearchgate.net |

These findings highlight 7β-OH-EpiA as a novel class of neuroprotective compounds with potential therapeutic relevance for acute neurodegenerative conditions. nih.govresearchgate.net Additionally, 7β-OH-EpiA has been shown to reduce neurodegeneration in an Alzheimer's disease model. cas.cz

Influence on Neuropsychiatric-Related Endpoints in Animal Models (e.g., anxiety, depression-like behaviors, hyperactivity)

As a neurosteroid, this compound's interactions with GABA and NMDA receptors suggest a potential influence on neuropsychiatric-related endpoints. nih.gov While direct studies specifically on this compound's impact on anxiety, depression-like behaviors, or hyperactivity in animal models are limited in the provided information, its precursor DHEA has demonstrated anxiolytic and anti-aggressive properties in rodents. ruhr-uni-bochum.denih.gov The modulation of these fundamental neurochemical pathways by this compound could contribute to broader effects on mood and behavior.

Immunomodulatory and Anti-inflammatory Effects

This compound and its derivatives exhibit immunomodulatory and anti-inflammatory properties, suggesting a role in regulating immune responses and inflammatory processes.

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

This compound itself has been shown to possess anti-inflammatory effects, primarily through its ability to inhibit prostaglandin (B15479496) E2 (PGE2) production. biosynth.com It also demonstrates antioxidant properties by inhibiting lipid peroxidation and free radical formation. biosynth.com

A key derivative, 7β-hydroxy-epiandrosterone (7β-OH-EpiA), an endogenous androgenic derivative of dehydroepiandrosterone, has been extensively studied for its anti-inflammatory actions. nih.govmedchemexpress.com This derivative exerts its anti-inflammatory effects in vitro and in vivo by shifting prostaglandin production from PGE2 to 15-deoxy-Δ(12,14)-PGJ2. nih.govmedchemexpress.com This modulation in prostaglandin synthesis was observed even at low concentrations of 7β-OH-EpiA (1-100 nM), suggesting a specific receptor-mediated mechanism. nih.gov Furthermore, 7β-OH-EpiA has demonstrated anti-inflammatory effects in animal models of colitis. medchemexpress.com While its precursor DHEA is widely known to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 bioscientifica.comcaldic.comresearchgate.netaging-us.comnih.govd-nb.infonih.gov, direct evidence linking this compound or its 7-hydroxylated metabolites to the direct regulation of these specific cytokines is not explicitly detailed in the provided search results.

Impact on Innate Immune Cell Functions (e.g., neutrophil, monocyte, macrophage activity)

Preclinical investigations have shed light on the influence of this compound and its related steroids on innate immune cell functions. Androgens, in general, are recognized for their predominantly anti-inflammatory properties and their suppressive effects on various innate immune cells, including macrophages, neutrophils, and natural killer (NK) cells. semanticscholar.org

Macrophages: Epiandrosterone has been found to be as effective as its precursor, DHEA, in inhibiting macrophage superoxide (B77818) production. capes.gov.br DHEA itself has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a role in regulating macrophage function. caldic.com The metabolism of DHEA sulfate (B86663) (DHEAS) to DHEA within macrophages is down-regulated following cellular activation, a process mediated by inflammatory cytokines like TNF-α and interferon-alpha/beta (IFN-α/β). nih.gov

Neutrophils: DHEAS, the sulfated form of DHEA, directly activates protein kinase C-beta (PKC-β) to enhance human neutrophil superoxide generation, a critical bactericidal mechanism. nih.gov Neutrophils are unique among leukocytes in their expression of the organic anion-transporting polypeptide D (OATP-D), which facilitates the active influx of DHEAS into the cell. nih.govd-nb.infoscielo.br DHEA has also been observed to reduce neutrophil superoxide production in a dose-dependent manner within a hyperglycemic environment. d-nb.info Furthermore, in vitro treatment of human neutrophils with DHEA increased their phagocytosis of Salmonella and reduced the production of IL-8, alongside a decrease in p-NFκB protein levels. scielo.br

Monocytes: The conversion of DHEA to androgens and their subsequent binding to androgen receptors is a crucial step in DHEA-induced monocyte activation and immune modulation. d-nb.info DHEA may also prevent monocyte adhesion in endothelial cells, potentially through its metabolites, estradiol (B170435) and dihydrotestosterone (B1667394). d-nb.info

Modulation of Adaptive Immune Responses (e.g., T cell function, Th1/Th2 balance)

The influence of this compound and its metabolic pathways extends to the modulation of adaptive immune responses, particularly T cell function and the Th1/Th2 balance. DHEA, as a precursor, has been shown to augment interleukin-2 (B1167480) (IL-2) production and cytotoxic effector function in human T cells. oup.comtandfonline.commichaelmuehlenbein.com This effect may stem from increased transcription of IL-2 in T cells. michaelmuehlenbein.com

DHEA also appears to favor a Th1 cytokine profile by acting as a transcriptional activator of the CD4+ cell IL-2 gene. nih.govfrontiersin.org This shift towards Th1 immunity is associated with enhanced protection against viral infections. nih.govresearchgate.net While glucocorticoids are known to inhibit Th1 responses, their natural antagonist, DHEA, can promote them. frontiersin.org Additionally, DHEA has demonstrated the capacity to blunt both Th1 and Th2 immunological responses and suppress the expression of various pro-inflammatory cytokines, possibly through the regulation of NF-κB. michaelmuehlenbein.com In studies involving stimulated T cells from postoperative samples, DHEA decreased the release of IL-2 and IL-10, without affecting interferon gamma release. nih.gov

Antiglucocorticoid Properties

This compound, particularly through its 7-hydroxylated metabolites, exhibits antiglucocorticoid properties. researchgate.net Similarly, DHEA and its sulfated derivative, DHEA-S, are recognized for their antiglucocorticoid actions. caldic.com This antiglucocorticoid activity of DHEA is not attributed to direct competition with cortisol for binding to glucocorticoid receptors. cas.cz Instead, DHEA may exert its effects by decreasing nuclear glucocorticoid receptor levels in hippocampal cells, thereby protecting hippocampal neurons in a glutamate (B1630785) neurotoxic environment. ulisboa.pt An imbalance in the ratio of cortisol to DHEA, where DHEA acts as a neuroactive steroid with antiglucocorticoid properties, may contribute to the pathophysiology of stress-related psychiatric disorders. caldic.com

Metabolic Homeostasis and Regulation

This compound and its precursor DHEA have been investigated for their roles in metabolic homeostasis, particularly concerning glucose and lipid metabolism.

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

Epiandrosterone (EA) and DHEA have demonstrated an ability to antagonize the effects of interleukin-1 beta (IL-1β) on pancreatic beta-cells. This antagonism includes reversing reduced glucose-sensitive insulin release and decreased nitrite (B80452) formation. nih.gov Both EA and DHEA have been shown to inhibit glucose oxidation in isolated rat islets and RINm5F insulinoma cells. Specifically, EA inhibited glycolysis and the pentose (B10789219) shunt contribution to glucose utilization. nih.govoup.com

DHEA, as a precursor, has exhibited beneficial effects on diabetes mellitus and obesity in animal models. d-nb.info DHEA and DHEA-sulfate (DHEA-S) have been reported to increase insulin secretion from the pancreas and enhance insulin sensitivity in the liver, adipose tissue, and muscle. nih.gov DHEA also contributes to a decrease in liver gluconeogenesis by suppressing the activity and expression of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov Furthermore, DHEA has been shown to increase glucose uptake in hepatocytes and improve insulin binding to its receptor. nih.gov In human studies, DHEA replacement therapy has been observed to improve insulin action and glucose tolerance in elderly individuals. researchgate.net

Investigations into Lipid Metabolism Pathways

This compound possesses hypolipidemic properties. nih.gov Its precursor, DHEA, plays a role in lipid metabolism by inhibiting the pentose phosphate (B84403) pathway (PPP). nih.govnih.gov DHEA administration has also been associated with improvements in visceral fat reduction. researchgate.net Androgens, in general, are known to have antiadipogenic effects, including the inhibition of preadipocyte differentiation, decreased fatty acid synthesis, and increased lipolysis. oup.com

Cardiovascular System Mechanistic Studies

This compound and its related compounds have been implicated in various mechanistic studies concerning the cardiovascular system.

Epiandrosterone (EPI) inhibits the pentose phosphate pathway (PPP) and has been shown to dilate isolated blood vessels that were pre-contracted by partial depolarization. nih.govnih.gov Mechanistic studies in isolated hearts have revealed that EPI dose-dependently decreases left-ventricular developed pressure (LVDP), the rate of myocardial contraction (+dp/dt), and the pressure rate product (PRP). nih.gov

Table 1: Effects of Epiandrosterone (100 µM) on Myocardial Contractility Parameters nih.gov

| Parameter | Control (Mean ± SEM) | Epiandrosterone (100 µM) (Mean ± SEM) | P-value |

| LVDP (mmHg) | 131 ± 9 | 34 ± 7 | <0.05 |

| +dp/dt (mmHg/s) | 1515 ± 94 | 542 ± 185 | <0.05 |

| PRP (HR x mmHg/min) | 37870 ± 2471 | 9498 ± 2375 | <0.05 |

LVDP: Left-Ventricular Developed Pressure; +dp/dt: Rate of Myocardial Contraction; PRP: Pressure Rate Product

The precursor DHEA also plays a role in cardiovascular health. It modulates endothelial function, reduces inflammation, and improves blood flow. caldic.com Low levels of DHEA-sulfate (DHEA-S) are associated with endothelial dysfunction. nih.gov DHEA stimulates the PI3K/AKT/eNOS pathway, leading to increased nitric oxide (NO) production, and also stimulates MAPK-dependent secretion of the vasoconstrictor endothelin-1 (B181129) (ET-1). caldic.com DHEAS has been shown to inhibit the migration of human neutrophils and human airway smooth muscle cells. nih.gov

Regulation of Endothelial Function

Attenuation of Atherosclerosis Progression in Animal Models

While dehydroepiandrosterone (DHEA), a precursor to this compound, has been demonstrated in preclinical and clinical studies to prevent or reduce the progression of atherosclerosis and ameliorate inflammatory responses, direct detailed research findings specifically on this compound's role in attenuating atherosclerosis progression in animal models are less extensively documented in the provided search results. caldic.comnih.gov However, this compound is recognized for its hypolipidemic property, which suggests a potential beneficial effect in conditions related to lipid metabolism and cardiovascular health. nih.gov Animal models commonly used for atherosclerosis research include mice (e.g., ApoE−/−, LDLR−/−), rabbits (e.g., WHHL rabbits), rats, pigs, hamsters, zebrafish, and non-human primates, often involving high-cholesterol diets or genetic modifications. mdpi.comnih.govnih.govscielo.br

Modulation of Cardiac Function in Preclinical Models (e.g., hypoxia/reoxygenation)

Bone Homeostasis and Osteogenic Mechanisms

This compound is implicated in bone homeostasis, primarily as a metabolite of dehydroepiandrosterone (DHEA). DHEA plays a crucial role in bone health by promoting osteoblast differentiation and proliferation, regulating the RANKL/OPG ratio, and inhibiting osteoclastogenesis and bone resorption. nih.govresearchgate.net Its osteogenic effects are mediated through multiple signaling pathways. nih.gov

In preclinical models of glucocorticoid-induced osteoporosis (GIOP) in rats, a deficiency of androgens or estrogens is known to induce bone loss. mdpi.com Studies have shown that dexamethasone (B1670325) (DEX) treatment decreased the levels of epiandrosterone (this compound) and androsterone (B159326) in GIOP rats. mdpi.com Conversely, treatment with Rehmanniae Radix Preparata (RR) extract was found to reverse this abnormal decrease, suggesting that intervening in steroid hormone biosynthesis, which includes this compound, is related to the protective effects against GIOP. mdpi.com This indicates this compound's involvement in maintaining bone metabolism homeostasis. mdpi.com

Table 1: Impact of DEX and RR on Epiandrosterone/Androsterone Levels in GIOP Rats

| Treatment Group | Epiandrosterone/Androsterone Level (Relative to Control) | Effect on Bone Metabolism | Reference |

| DEX-treated GIOP Rats | Decreased | Induces bone loss | mdpi.com |

| RR-treated GIOP Rats | Reversed abnormal descent (Increased) | Ameliorates bone metabolism homeostasis | mdpi.com |

Mechanistic Insights in Disease Models (Preclinical)

Autoimmune Disease Pathogenesis (e.g., Stiff Person Syndrome, Systemic Lupus Erythematosus)

Stiff Person Syndrome (SPS) is a rare autoimmune neurological disorder characterized by progressive muscular rigidity and spasms, often triggered by external stimuli. nih.gove-jmd.orgnih.gov It is frequently associated with antibodies against glutamic acid decarboxylase (GAD), an enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gove-jmd.org Reduced GABA activity leads to increased central nervous system excitability, contributing to the muscle rigidity and spasms characteristic of SPS. nih.gov SPS can also coexist with other autoimmune disorders like Type 1 Diabetes Mellitus, autoimmune thyroid disease, pernicious anemia, and celiac disease. nih.govameripharmaspecialty.com

Infectious Disease Models (e.g., Tuberculosis, Mycobacterial Infections)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is a highly infectious disease that primarily affects the lungs but can impact almost all organs. mdpi.comresearchgate.net Mycobacterial infections, including nontuberculous mycobacteria (NTM), pose significant global health challenges due to their ability to persist in latent states, evade host immune defenses, and develop antimicrobial resistance. nih.govuni.lu Preclinical models, including in vitro cell culture systems (e.g., humanized organoids, lung-on-chip models) and in vivo animal models, are utilized to study the pathogenesis and develop therapeutic strategies for these infections. nih.govuni.lu

Cancer Research: Investigations into Anti-Proliferative Mechanisms (e.g., breast cancer, prostate cancer)

Preclinical studies have explored the anti-proliferative mechanisms of this compound and its derivatives, particularly in breast and prostate cancer cell lines.

Breast Cancer A significant focus has been on 7β-hydroxy-epiandrosterone (7β-OH-EpiA), a metabolite of DHEA and epiandrosterone. wikipedia.orgiiab.me This metabolite has demonstrated anti-estrogenic effects in breast cancer cell lines, specifically MCF-7 (Estrogen Receptor alpha-positive, Estrogen Receptor beta-positive, G-protein coupled receptor 30-positive) and MDA-MB-231 (Estrogen Receptor alpha-negative, Estrogen Receptor beta-positive, G-protein coupled receptor 30-positive). iiab.me These effects were linked to the inhibition of cell proliferation and induction of cell cycle arrest. iiab.me

Mechanistically, 7β-OH-EpiA has been shown to interact with Estrogen Receptor beta (ERβ). iiab.me Furthermore, data from proliferation assays on MCF-7, MDA-MB-231, and SKBr3 (nuclear Estrogen Receptor-negative, G-protein coupled receptor 30-positive) cell lines suggest that 7β-OH-EpiA may also exert its effects through the membrane G-protein coupled receptor 30 (GPR30). iiab.me The observed anti-estrogenic and anti-proliferative actions were achieved at low concentrations of 7β-OH-EpiA (1-100 nM). iiab.me

Beyond receptor interactions, 7β-OH-EpiA has been found to modulate prostaglandin production. It induces a shift from prostaglandin E2 (PGE2) to 15-deoxy-Δ(12,14)-PGJ2. iiab.me This modulation is noteworthy because inflammation and prostaglandin synthesis play a crucial role in the development and survival of estrogen-dependent mammary cancers. iiab.me These findings indicate that certain androgenic steroid derivatives, like 7β-OH-EpiA, can act as anti-estrogenic compounds and exert anti-proliferative effects in mammary cancer cells. iiab.me

Table 1: Anti-Proliferative Effects of 7β-Hydroxy-epiandrosterone on Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor (ER) Status | GPR30 Status | Observed Effect of 7β-OH-EpiA | Proposed Mechanism(s) |

| MCF-7 | ERα+, ERβ+ | GPR30+ | Cell proliferation inhibition, cell cycle arrest | Interaction with ERβ, possible action via GPR30, modulation of prostaglandin production |

| MDA-MB-231 | ERα-, ERβ+ | GPR30+ | Cell proliferation inhibition, cell cycle arrest | Interaction with ERβ, possible action via GPR30, modulation of prostaglandin production |

| SKBr3 | Nuclear ER-negative | GPR30+ | Anti-proliferative effects (via proliferation assays) | Possible action via GPR30 |

Prostate Cancer The role of Epiandrosterone in prostate cancer research has garnered increasing interest. wikipedia.org Dehydroepiandrosterone (DHEA), a precursor to this compound, is highly present in the prostate and can be metabolized to dihydrotestosterone (DHT). DHT is a potent androgen that binds to the androgen receptor (AR) and is known to promote the proliferation of prostate cancer cells, with intratumoral androgens capable of activating the AR and stimulating AR-mediated gene expression even in castration-resistant prostate cancer (CRPC). While DHEA and its metabolites are involved in prostate steroidogenesis, direct anti-proliferative mechanisms of this compound on prostate cancer cells are less extensively detailed in the provided preclinical findings compared to breast cancer. However, the broader context of DHEA metabolites having general anti-proliferative actions on various cancer cells, potentially through inhibition of G6PD and/or HMGR activities, suggests a potential area for further investigation regarding this compound's direct impact on prostate cancer. nih.gov

Other Preclinical Models of Injury or Dysfunction (e.g., traumatic injury, sepsis, wound healing, burns)

Preclinical investigations have also explored the potential therapeutic roles of this compound, often in the context of its precursor DHEA, in various models of injury and dysfunction.

Traumatic Injury Severe traumatic injuries significantly alter the balance of adrenal steroid hormones. Following trauma, serum levels of dehydroepiandrosterone sulfate (DHEAS), the sulfated form of DHEA, fall, while cortisol synthesis increases. This results in an elevated cortisol:DHEAS ratio, which is associated with increased morbidity and mortality in injured humans. Animal models of trauma have shown that supplementation with DHEA can reduce pro-inflammatory cytokines, improve survival rates, and enhance resistance to pathological challenges. In a rat model of traumatic brain injury (TBI), delayed administration of DHEAS improved behavioral performance recovery in both sensory and cognitive tasks. Similarly, a DHEA analogue, fluasterone, demonstrated convincing effects in improving functional recovery (e.g., balance, neurological reflexes) from induced TBI in animal models. DHEAS may also contribute to improved neutrophil function by directly stimulating NADPH oxidase and reactive oxygen species production, an effect that could be compromised by the low DHEAS levels observed after trauma.

Sepsis In murine models of sepsis (cecal ligation and puncture, CLP), administration of DHEA has been shown to improve survival rates. This beneficial effect was observed regardless of whether DHEA was administered one hour before or eight hours after the induction of CLP, indicating its potential utility even after the onset of septic symptoms. The improved survival was paralleled by a restoration of splenocyte proliferation, a decrease in the cellular apoptosis rate of splenocytes, and a modulation of pro-inflammatory cytokine release, specifically reducing levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The downregulation of DHEA sulphation in acute inflammation and sepsis contributes to the unfavorable cortisol:DHEAS ratio observed in these conditions.

Table 2: Effects of DHEA Administration on Septic Mice Survival and Immune Parameters

| Parameter | Saline Group (Control) | DHEA Pretreatment Group | DHEA Treatment Group (Post-sepsis) | Outcome |

| Survival Rate (48h) | 44% | 75% | 78% | Improved survival with DHEA |

| Splenocyte Proliferation | Decreased | Restored | Restored | Restoration of immune function |

| Splenocyte Apoptosis | Increased | Decreased | Decreased | Reduced cellular death |

| Pro-inflammatory Cytokines (IL-1β, IL-6) | Elevated | Modulated (Reduced) | Modulated (Reduced) | Anti-inflammatory effect |

Wound Healing Animal models of wound healing have demonstrated improved outcomes with DHEA supplementation. This improvement is partly attributed to the restoration of the cortisol:DHEAS ratio, which is crucial for effective healing processes. DHEA and its metabolites, including this compound, possess regenerating anabolic actions on muscle tissue and skin. This anabolic property contributes to the repair and regeneration mechanisms initiated in response to tissue injury.

Burns Similar to other forms of injury, animal models of burns have shown that DHEA supplementation leads to a reduction in pro-inflammatory cytokines, improved survival, and increased resistance to pathological challenges. While this compound itself is a weak androgen, the broader category of anabolic-androgenic steroids (AAS), which includes testosterone (B1683101) derivatives, is medically recognized for treating catabolic conditions such as severe burns, suggesting a general role for steroids in supporting recovery from extensive tissue damage.

Methodological Approaches in D Epiandrosterone Research

Analytical Techniques for d-Epiandrosterone and its Metabolites in Biological Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological samples are paramount for research and clinical applications. Advancements in mass spectrometry-based techniques have significantly improved the sensitivity and specificity of these analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of steroid hormones, including this compound, in biological matrices due to its superior specificity, sensitivity, and the capability for simultaneous multi-analyte profiling. metabolomicsworkbench.orgwikipedia.orglipidmaps.orguni-goettingen.deguidetopharmacology.org This technique offers several advantages over traditional methods, such as less time-consuming sample preparation, as derivatization is often not required, and the ability to quantify intact steroid conjugates like sulfates or glucuronides. metabolomicsworkbench.orguni-goettingen.de

LC-MS/MS methods have been specifically developed and validated for the quantification of this compound (referred to as epiandrosterone) in human serum. metabolomicsworkbench.orgguidetopharmacology.org For instance, a method combining ultrahigh-performance liquid chromatography with electrospray tandem mass spectrometry (UHPLC-ESI-MS/MS) has been developed for sensitive quantitative analysis of nine neuroactive steroid substances, including epiandrosterone (B191177), in human serum. metabolomicsworkbench.org This method demonstrated linearity with correlation coefficients above 0.999. metabolomicsworkbench.org

Electrospray Ionization (ESI) is a widely employed ionization technique for LC-MS analysis of steroids. metabolomicsworkbench.orgguidetopharmacology.orgciteab.com While ESI is broadly applicable, the efficiency and fragmentation behavior of some steroids can be suboptimal, leading to lower sensitivity. citeab.com In such cases, chemical derivatization procedures can be utilized to enhance the detection characteristics by tagging a proton-affinitive or permanently charged moiety onto the target steroid. citeab.com

LC-MS/MS methods are also capable of efficiently separating this compound sulfate (B86663) from its isomer, dihydrotestosterone (B1667394) sulfate, which circulates in blood at high concentrations. nih.gov Sample preparation for LC-MS/MS analysis of low-abundance endogenous compounds in complex biological matrices typically involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), often in various combinations. metabolomicsworkbench.orglipidmaps.orguni-goettingen.de Matrix effects, which can negatively impact accuracy and sensitivity, are a consideration in LC-MS/MS, but the use of stable isotope-labeled internal standards (SIL-ISs) can effectively compensate for these effects. metabolomicsworkbench.orgguidetopharmacology.orgiarc.fr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has been a long-standing and potent technique for the analysis of steroid substances, particularly for the detection of urinary steroid androgens in doping control. metabolomicsworkbench.orgnih.govnih.gov For GC-MS analysis, steroids often require derivatization, such as silylation, to increase their volatility and thermal stability, especially for more polar compounds. nih.govnih.gov

GC-MS methods have been developed for the simultaneous identification and quantification of multiple steroid hormones, including this compound, in human plasma. nih.govwikipedia.org These methods typically involve sample preparation steps like extraction using solvents such as n-hexane/ethyl acetate (B1210297) mixtures, followed by derivatization. nih.govwikipedia.org For example, a study reported limits of detection below 1 ng/mL and limits of quantification below 5 ng/mL for most studied steroids in human plasma using GC-MS/MS, with recoveries generally above 95%. nih.gov

Despite its established role, GC-MS often involves more laborious sample preparation and offers lower throughput compared to LC-MS/MS, which can be a limiting factor for routine clinical use. metabolomicsworkbench.orgwikipedia.org GC-MS has also been utilized in environmental monitoring, detecting this compound as a metabolite in surface water and treated wastewaters. wikipedia.org

Immunoassays (e.g., ELISA, Radioimmunoassay)

Immunoassays (IAs), such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), have historically been the primary methods for steroid hormone measurements in clinical laboratories due to their simplicity and speed. wikipedia.orgguidetopharmacology.orgnih.gov However, these methods possess inherent limitations in terms of trueness, precision, and sensitivity. wikipedia.org A significant drawback of immunoassays is their potential for cross-reactivity with structurally related compounds, which can lead to inaccurate results, particularly at low hormone concentrations. wikipedia.orgnih.gov While specific details regarding immunoassays solely for this compound were not extensively detailed in the provided search results, the general limitations of immunoassays for steroid analysis apply, making LC-MS/MS a preferred and more accurate alternative for precise quantification. wikipedia.orgguidetopharmacology.org

Isotope Ratio Mass Spectrometry for Metabolic Tracing

Isotope Ratio Mass Spectrometry (IRMS), particularly Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a specialized analytical technique used to confirm the exogenous origin of administered anabolic androgenic steroids (AAS) in doping control. uni.luuni.luwikipedia.org The fundamental principle of GC-C-IRMS relies on the natural variations in the carbon isotopic content (e.g., ¹³C/¹²C ratio) between synthetic, plant-derived pharmaceutical preparations and endogenous steroids produced by the human body. wikipedia.org

Epiandrosterone sulfate (EpiAS), a metabolite of this compound, has been investigated as a promising target compound for IRMS analysis in doping detection, with the potential to prolong the detection window for AAS misuse. uni.luuni.lu A key challenge in utilizing EpiAS for IRMS is that it is excreted in urine predominantly in its sulfoconjugated form, whereas most other conventional IRMS target compounds are glucuronidated. uni.lu This difference necessitates a separate and often more extensive sample preparation procedure, including distinct hydrolysis and extraction steps, for EpiAS compared to glucuronidated steroids. uni.lu

Recent advancements have focused on developing faster and simpler EpiAS IRMS methods, such as those based on the direct GC analysis of non-hydrolyzed EpiAS, which aims to make solid-phase extraction, hydrolysis, and acetylation steps redundant. uni.lu This streamlined approach involves liquid-liquid extraction followed by LC fraction collection. uni.lu Beyond doping control, stable isotope tracing methods combined with mass spectrometry are broadly applied in metabolomics research to reveal metabolic pathways and gain a comprehensive understanding of reaction mechanisms and their effects. uni.luuni.lu

In Vitro Model Systems

In vitro model systems, particularly cellular models, are indispensable tools for investigating the direct effects and molecular mechanisms of this compound and its related steroids at a cellular level, circumventing the complexities of in vivo systems.

Cellular Models (e.g., Monocytes, Macrophages, Endothelial Cells, Neuronal Cells, Astrocytes, Oligodendrocytes, Osteoblasts, Cancer Cell Lines)

Endothelial Cells: Dehydroepiandrosterone (B1670201) (DHEA), a precursor to this compound, has been extensively studied in endothelial cell models to understand its cardiovascular effects. wikipedia.orgnih.govuni-goettingen.de Studies using cultured endothelial cells, such as human umbilical vein endothelial cells (HUVEC), have shown that DHEA increases endothelial cell proliferation and improves endothelial function. wikipedia.orguni-goettingen.de These beneficial effects appear to be independent of classical androgen and estrogen receptors. wikipedia.orguni-goettingen.de Mechanistically, DHEA has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in these cells. wikipedia.orguni-goettingen.de DHEA's binding to endothelial cell membranes is specific and can activate eNOS through Gαi2 and Gαi3 proteins, initiating the ERK1/2 MAPK cascade. uni-goettingen.de This contributes to the cytoprotective and anti-atherogenic properties observed for DHEA in endothelial cells.

Monocytes and Macrophages: Research has also explored the influence of DHEA on human monocytes and macrophages, key immune cells involved in inflammatory responses. In the presence of lipopolysaccharide (LPS), DHEA was observed to induce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by primary human monocytes, and IL-8 and TNF-α by THP-1 cells (a human monocytic cell line). Furthermore, DHEA demonstrated an ability to counteract the effects of cortisol and the glucocorticoid receptor on LPS-induced IL-6 and TNF-α production by promoting the expression of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). More broadly, androgens have been shown to enhance IL-4-induced M2 polarization of bone marrow-derived and alveolar macrophages in vitro, indicating a role in macrophage phenotype modulation.

Osteoblasts: Osteoblast cell lines and primary cultures are frequently used to investigate the impact of this compound and its metabolic precursors on bone formation and differentiation. Studies have shown that DHEA and its metabolites, including this compound (referred to as androsterone (B159326), a closely related compound, and epiandrosterone itself), can promote osteoblast activity and bone formation. For instance, this compound has been demonstrated to improve the proliferation and differentiation of osteoblasts in vitro. DHEA can stimulate osteoblast differentiation in mesenchymal stem cells (MSCs), leading to increased alkaline phosphatase (ALP) activity and elevated expression of osteoblastogenesis-associated transcription factors like RUNX2 and osterix (OSX), which in turn enhance the expression of osteoblast-specific genes like osteocalcin (B1147995) (OC) and collagen 1 (COL1). The insulin-like growth factor-1 (IGF-1) signaling pathway has been identified as a crucial mediator of DHEA's bone-forming effects in human bone marrow mesenchymal stem cells (hBM-MSCs). Murine osteoblasts have also been shown to generate androgens, including testosterone (B1683101), from DHEA, highlighting a paracrine function of the skeleton in steroid metabolism.

Cancer Cell Lines: Various cancer cell lines serve as critical in vitro models for studying the anti-cancer potential of this compound and its derivatives. 7β-hydroxy-epiandrosterone (7β-OH-EpiA), an endogenous derivative of DHEA, has exhibited anti-estrogenic and antiproliferative effects in breast cancer cell lines, specifically MCF-7 (estrogen receptor-alpha positive, estrogen receptor-beta positive, G-protein coupled receptor 30 positive), MDA-MB-231 (estrogen receptor-alpha negative, estrogen receptor-beta positive, GPR30 positive), and SKBr3 (nuclear ER-negative, GPR30 positive). In these models, 7β-OH-EpiA inhibited cell proliferation and induced cell cycle arrest. The compound was found to interact with estrogen receptor beta (ERβ) and may also act through the membrane GPR30 receptor. Beyond breast cancer, novel steroidal[17,16-d]pyrimidines synthesized from this compound have demonstrated significant cytotoxic activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines. Notably, some of these this compound-derived compounds exhibited superior inhibitory activities compared to those derived from androsterone.

Neuronal Cells, Astrocytes, Oligodendrocytes: this compound is recognized as a potential neurosteroid, indicating its relevance in neurological research. ontosight.ai It has been reported to interact with the gamma-aminobutyric acid (GABA)/benzodiazepine-receptor complex (GABA-RC), acting as a negative non-competitive modulator. ontosight.ai Additionally, this compound signals through the N-methyl-D-aspartate receptor (NMDA-R). ontosight.ai Its precursor, DHEA, has also been shown to bind to various neuroreceptors, including GABA(A), NMDA, and sigma-1 (S1) receptors. While specific in vitro studies on this compound's effects on astrocytes or oligodendrocytes were not explicitly detailed in the provided sources, its classification as a neurosteroid and its known interactions with key neuroreceptors suggest its potential for investigation in these neuronal support cell models to further understand its roles in the central nervous system.

Animal Models for Mechanistic Investigations

Models of Tissue Injury and Repair

Research into the effects of steroid hormones on tissue injury and repair often involves various in vivo and in vitro models. While extensive studies have investigated the role of dehydroepiandrosterone (DHEA), the precursor to this compound, in such processes, direct and detailed research findings focusing solely on this compound in models of tissue injury and repair are less commonly reported in the available literature.

DHEA, a ubiquitous adrenal hormone whose levels decline with age, has been shown to possess immunomodulatory properties and accelerate impaired wound healing in animal models. d-nb.infonih.gov For instance, in a mouse model of age-related delayed wound healing, topical administration of DHEA accelerated wound healing, increased matrix deposition, and dampened the inflammatory response. d-nb.infonih.gov These effects were observed to be mediated by the local conversion of DHEA to estrogen, acting through the estrogen receptor, and involved pathways such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3 (PI3) kinase. d-nb.infonih.gov Animal models of trauma, sepsis, wound healing, neuroprotection, and burns have demonstrated that DHEA supplementation can lead to a reduction in pro-inflammatory cytokines, improved survival, and increased resistance to pathological challenges. d-nb.info

Given that this compound is a natural metabolite of DHEA, it is implicated in the downstream effects of DHEA. However, specific studies directly attributing defined roles to this compound in these complex physiological processes, separate from its precursor or other metabolites, require further dedicated investigation. Models of tissue injury and repair typically involve creating standardized wounds (e.g., full-thickness or splinted wounds in rodents) or inducing nerve damage, followed by monitoring healing rates, inflammatory markers, and cellular and molecular changes. lipidmaps.orgmdpi.com These models provide a controlled environment to study the intricate balance between tissue damage and regeneration. mdpi.com

Molecular Biology and Biochemical Techniques

The study of this compound's biological activities and mechanisms of action heavily relies on various molecular biology and biochemical techniques. These methods enable researchers to quantify its presence, assess its interactions with cellular components, and elucidate its impact on cellular processes.

Gene Expression Analysis (e.g., mRNA levels)

Gene expression analysis, particularly the quantification of messenger RNA (mRNA) levels, is a fundamental technique used to understand how a cell or cells are functioning in response to various stimuli, including the presence of steroid hormones like this compound. rsc.org This analysis quantifies the transcription levels of specific genes, providing insights into their regulation. rsc.org

One of the most widely used methods for analyzing gene expression is quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR. rsc.orgnih.gov This technique can be performed as a one-step or two-step process, involving the conversion of RNA into complementary DNA (cDNA) followed by PCR amplification and quantification. rsc.org While direct studies detailing specific mRNA level changes induced by this compound are limited in the provided search results, its precursor DHEA has been shown to upregulate neural androgen receptor (AR) protein levels and induce transcriptional activity through AR in mouse brain and immortalized GT1-7 hypothalamic cells. researchgate.net This suggests that this compound, as a weak androgen and DHEA metabolite, could also be investigated for its potential to modulate gene expression related to androgenic or other steroid-mediated pathways using these techniques.

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction between a compound and its target receptors, providing insights into its affinity and mechanism of action. These assays are often designed as competitive inhibition assays, utilizing radiolabeled ligands to determine the binding parameters of new chemical entities. citeab.com

This compound has been shown to interact with several key neurosteroid receptors. It binds to the gamma-aminobutyric acid (GABA)/benzodiazepine-receptor complex (GABA-RC), acting as a negative non-competitive modulator. fishersci.sewikipedia.org Additionally, this compound signals through the N-methyl-D-aspartate receptor (NMDA receptor). fishersci.sewikipedia.org These interactions highlight its potential role as a neurosteroid.

Furthermore, this compound exhibits weak androgenic activity fishersci.fiwikidoc.org and is a metabolite of DHEA, which itself has been shown to compete with dihydrotestosterone (DHT) for binding to recombinant androgen receptors (AR) in a cell-free system. researchgate.net This competitive binding suggests that this compound may also interact with androgen receptors, contributing to its observed weak androgenic properties.

Reporter Gene Assays

Reporter gene assays are sensitive and specific tools employed to study the regulation of gene expression, particularly by cis-acting factors (gene regulatory elements) or trans-acting factors (transcription factors or exogenous regulators). fishersci.bewikipedia.org In these assays, a reporter gene, whose expression is easily measurable (e.g., luciferase or β-galactosidase), is placed downstream of a regulatory sequence of interest. fishersci.bewikipedia.org The expression levels of the reporter gene are then monitored to infer the activity of the regulatory sequence or the compound's effect on it. fishersci.bewikipedia.org

This compound's biological activity, specifically its androgenic potential, has been assessed using reporter gene assays. For instance, in studies evaluating endocrine-disrupting chemicals in environmental samples, this compound has been identified as one of the most abundant molecules with androgenic activity detected via transactivation reporter gene assays. nih.gov While it showed much weaker estrogenic activity compared to estradiol (B170435) in an MDA-kb2 reporter gene assay, it was still capable of eliciting full dose-response curves. wrc.org.za The relative potency of this compound's estrogenic activity was reported to be between 0.004% and 0.006% compared to estradiol (E2). wrc.org.za

Table 1: Estrogenic Activity of this compound in MDA-kb2 Reporter Gene Assay

| Compound | Relative Potency (vs. Estradiol) | Ability to Reach Full Dose-Response |

| This compound | 0.004% - 0.006% | Yes |

| Estradiol (E2) | 100% | Yes |

Enzyme Activity Assays

Enzyme activity assays are biochemical methods used to quantify the presence or activity of specific enzymes within a biological sample or to assess the effect of a compound on enzyme function. nih.gov These assays often measure the rate of substrate conversion or product formation. nih.gov

This compound is a known inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgguidetopharmacology.orgnih.govplos.org Inhibition of G6PD by this compound leads to a reduction in intracellular NADPH levels. plos.org This inhibition has several physiological implications:

Cardiac Function : this compound has been shown to exert a negative inotropic effect in isolated rat hearts, reducing myocardial contractility. plos.org It attenuates L-type Ca2+ currents (ICa-L) in cardiac myocytes, presumably by inhibiting G6PD activity and reducing NADPH production, which in turn affects Ca2+ homeostasis. plos.org

Vascular Function : In vascular smooth muscle cells (VSMCs), this compound, as a G6PD inhibitor, can dissociate the G6PD-Cav1.2 complex (a complex formed with the pore-forming α1C subunit of L-type Ca2+ channel Cav1.2), leading to increased voltage-dependent inactivation of the Cav1.2 channel. physiology.org Treatment with this compound has been observed to reduce elevated mean arterial blood pressure and peripheral vascular resistance in metabolic syndrome rats, suggesting that G6PD inhibition can modulate vascular function. nih.govphysiology.org

Enzyme Inhibition Potency : Studies have reported the inhibitory activity of this compound towards G6PDH. For human G6PDH, the IC50 (half maximal inhibitory concentration) for this compound is approximately 10 µM. researchgate.net Against Trypanosoma cruzi G6PDH (TcG6PDH), this compound was found to be more potent, with an IC50 of 3 µM. researchgate.net

Table 2: Inhibitory Activity of this compound on Glucose-6-Phosphate Dehydrogenase (G6PDH)

| Enzyme Source | IC50 (µM) |

| Human G6PDH | ~10 |

| Trypanosoma cruzi G6PDH | 3 |

This inhibitory action on G6PD highlights this compound's role in modulating cellular redox balance and its potential impact on various physiological and pathological processes where G6PD activity is critical.

Future Directions and Emerging Avenues in D Epiandrosterone Research

Design and Synthesis of Novel d-Epiandrosterone Analogs for Targeted Mechanistic Probes

The design and synthesis of novel this compound analogs represent a promising avenue for dissecting its specific biological pathways and developing targeted mechanistic probes. By modifying the chemical structure of this compound, researchers can create compounds with altered receptor affinities, metabolic stability, or selective enzyme inhibition profiles. acs.orgmdpi.comnih.gov

Key directions include:

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the this compound molecule (e.g., A-ring, D-ring, or side chains) can reveal critical structural features responsible for specific biological activities. acs.orgmdpi.com This can lead to the development of analogs that selectively activate or inhibit particular receptors or enzymes, thereby serving as precise tools to map out signaling pathways.

Development of selective receptor agonists/antagonists: Analogs could be designed to act as highly selective agonists or antagonists for specific this compound-interacting receptors, allowing researchers to isolate and study the functions mediated by individual receptor types without confounding effects from other steroid pathways.

Creation of enzyme inhibitors/activators: Given this compound's involvement in steroid metabolism, novel analogs could be synthesized to specifically inhibit or activate enzymes like 5α-reductase or various hydroxysteroid dehydrogenases (HSDs) that are involved in its synthesis or further metabolism. wikipedia.orgebi.ac.ukebi.ac.uk This would enable a clearer understanding of the physiological consequences of modulating these enzymatic steps.